molecular formula C9H4F5NO B1412908 3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile CAS No. 1806331-34-9

3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B1412908
CAS No.: 1806331-34-9
M. Wt: 237.13 g/mol
InChI Key: UWUWVAZEGPRUAZ-UHFFFAOYSA-N
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Description

3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-(trifluoromethyl)benzonitrile with difluoromethoxy reagents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy or trifluoromethyl groups are replaced by other functional groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction reactions.

Biology

  • Biological Activity Investigation : 3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile has been studied for its potential interactions with biological molecules. Its unique fluorinated groups may influence its reactivity and binding affinity, making it a candidate for exploring biological pathways .

Medicine

  • Drug Discovery : The compound is being explored for its potential use in drug development. Its structural characteristics may allow it to interact with specific biological targets, which could lead to the discovery of new pharmaceuticals. Case studies have highlighted its role in developing antimalarial agents through the synthesis of derivatives that exhibit promising biological activities .

Industry

  • Material Development : In industrial applications, this compound is utilized in creating advanced materials with enhanced properties such as stability and reactivity. Its unique chemical properties make it suitable for developing agrochemicals and other specialized materials.

Case Studies

  • In Vitro Studies : Research has demonstrated that derivatives of this compound exhibit significant biological activity against malaria. These studies utilized docking simulations to identify potential lead compounds for further development .
  • Synthesis of Antimalarial Agents : A study focused on synthesizing a series of derivatives based on this compound aimed at developing new antimalarial drugs. The findings indicated that certain modifications enhanced the efficacy against malaria parasites .

Mechanism of Action

The mechanism of action of 3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile is unique due to the combination of both difluoromethoxy and trifluoromethyl groups on the benzonitrile core.

Biological Activity

Overview

3-Difluoromethoxy-4-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzonitrile core. This unique structure suggests potential biological activity, which has been the focus of recent research.

  • Chemical Formula : C₁₃H₈F₅N
  • CAS Number : 1806331-34-9
  • Molecular Weight : 305.1 g/mol

The biological activity of this compound is attributed to its interactions with specific molecular targets. The difluoromethoxy and trifluoromethyl groups influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Antimalarial Activity

Recent studies have explored the antimalarial properties of fluorinated compounds, including derivatives of benzonitrile. While specific data on this compound is limited, related compounds have shown moderate antimalarial activity against Plasmodium falciparum with IC50 values ranging from 0.2 to >80 µM . The presence of trifluoromethyl groups has been associated with enhanced biological activity in similar structures.

Inhibitory Activities

The compound has been investigated for its potential inhibitory effects on various enzymes. For instance, studies on similar compounds indicate that modifications in the structure can lead to varying degrees of inhibition against monoamine oxidase (MAO) and acetylcholinesterase (AChE). Compounds with trifluoromethyl substitutions have demonstrated significant selectivity and potency against these enzymes .

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM)Target EnzymeNotes
This compoundTBDTBDInvestigated for potential biological activity
3-(Trifluoromethyl)benzonitrileTBDMAO-BSimilar structure; potential relevance
4-(Trifluoromethoxy)benzaldehydeTBDAChEContains similar functional groups

Case Studies

A notable study examined the synthesis and characterization of new fluorinated compounds, including those structurally related to this compound. The study highlighted how structural modifications could significantly impact biological activity, indicating that specific substitutions could enhance or diminish efficacy against malaria .

Properties

IUPAC Name

3-(difluoromethoxy)-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F5NO/c10-8(11)16-7-3-5(4-15)1-2-6(7)9(12,13)14/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUWVAZEGPRUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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